molecular formula C27H24F3NO4 B12303338 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid

Cat. No.: B12303338
M. Wt: 483.5 g/mol
InChI Key: SRYNVGIGPPLTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid is a complex organic compound known for its unique structural properties. It is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or the acid chloride method . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for azide formation, isobutoxycarbonyl chloride for protection, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or alcohols, while reduction reactions may yield alkanes or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization . This property makes it valuable in the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid is unique due to its specific structural features, which provide stability and selectivity in peptide synthesis. Its trifluoromethyl group enhances its reactivity and makes it distinct from other Fmoc-protected amino acids .

Properties

Molecular Formula

C27H24F3NO4

Molecular Weight

483.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C27H24F3NO4/c28-27(29,30)23-14-6-1-8-17(23)9-7-15-24(25(32)33)31-26(34)35-16-22-20-12-4-2-10-18(20)19-11-3-5-13-21(19)22/h1-6,8,10-14,22,24H,7,9,15-16H2,(H,31,34)(H,32,33)

InChI Key

SRYNVGIGPPLTPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.